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molecular formula C16H12N2O6 B8515594 1,4-Bis(3-nitrophenyl)butane-1,4-dione CAS No. 55959-76-7

1,4-Bis(3-nitrophenyl)butane-1,4-dione

Cat. No. B8515594
M. Wt: 328.28 g/mol
InChI Key: KYKNAJUWCUJKFD-UHFFFAOYSA-N
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Patent
US09006387B2

Procedure details

Anhydrous zinc(II) chloride (5.42 g, 39.7 mmol) was stirred in dry benzene (50 mL) under nitrogen while diethylamine (3.10 mL, 29.8 mmol) and t-butanol (2.85 mL, 29.8 mmol) were added. The resulting mixture was stirred at room temperature for 90 min to give a cloudy solution. To this was added 1-(3-nitrophenyl)ethanone (4.97 g, 29.8 mmol) followed by 2-bromo-1-(3-nitrophenyl)ethanone (5.00 g, 19.87 mmol) and the resulting mixture allowed to stir at room temperature overnight. A large portion of the benzene was subsequently removed by decantation. The resulting mixture was then treated with 5% sulfuric acid (25 mL) in a separatory funnel and the aqueous phase drawn off. The organic phase was washed with water (2×25 mL). A third washing resulted in an emulsion. The contents of the funnel were emptied into a large volume of water (750 mL) to which was added sodium chloride and the oil in water mixture rapidly stirred. Methanol was added (75 mL) in portions to try and disperse the oil and promote solidification of the product. After nearly forty eight hours of stirring the product solidified and was collected by vacuum filtration. The filter cake was water washed, dried first in air and then a vacuum oven at 55° C. to provide the title compound (5.85 g, 90% yield) as a pale yellow solid that was used directly in the next step.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4.97 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
3.1 mL
Type
reactant
Reaction Step Six
Quantity
2.85 mL
Type
reactant
Reaction Step Six
Quantity
50 mL
Type
solvent
Reaction Step Six
Quantity
5.42 g
Type
catalyst
Reaction Step Six
Name
Quantity
750 mL
Type
solvent
Reaction Step Seven
Yield
90%

Identifiers

REACTION_CXSMILES
C(NCC)C.C(O)(C)(C)C.[N+:11]([C:14]1[CH:15]=[C:16]([C:20](=[O:22])[CH3:21])[CH:17]=[CH:18][CH:19]=1)([O-:13])=[O:12].Br[CH2:24][C:25]([C:27]1[CH:32]=[CH:31][CH:30]=[C:29]([N+:33]([O-:35])=[O:34])[CH:28]=1)=[O:26].[Cl-].[Na+]>C1C=CC=CC=1.O.[Cl-].[Zn+2].[Cl-].CO>[N+:11]([C:14]1[CH:15]=[C:16]([C:20](=[O:22])[CH2:21][CH2:24][C:25]([C:27]2[CH:32]=[CH:31][CH:30]=[C:29]([N+:33]([O-:35])=[O:34])[CH:28]=2)=[O:26])[CH:17]=[CH:18][CH:19]=1)([O-:13])=[O:12] |f:4.5,8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
4.97 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)C(C)=O
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
BrCC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
3.1 mL
Type
reactant
Smiles
C(C)NCC
Name
Quantity
2.85 mL
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
50 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
5.42 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Step Seven
Name
Quantity
750 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 90 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
to give a cloudy solution
STIRRING
Type
STIRRING
Details
to stir at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
A large portion of the benzene was subsequently removed by decantation
ADDITION
Type
ADDITION
Details
The resulting mixture was then treated with 5% sulfuric acid (25 mL) in a separatory funnel
WASH
Type
WASH
Details
The organic phase was washed with water (2×25 mL)
CUSTOM
Type
CUSTOM
Details
A third washing resulted in an emulsion
ADDITION
Type
ADDITION
Details
disperse the oil
STIRRING
Type
STIRRING
Details
After nearly forty eight hours of stirring the product
FILTRATION
Type
FILTRATION
Details
was collected by vacuum filtration
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried first in air

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)C(CCC(=O)C1=CC(=CC=C1)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.85 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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